Dichloromethylsilane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

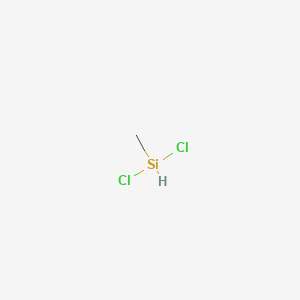

Structure

3D Structure

特性

分子式 |

CH4Cl2Si |

|---|---|

分子量 |

115.03 g/mol |

IUPAC名 |

dichloro(methyl)silane |

InChI |

InChI=1S/CH4Cl2Si/c1-4(2)3/h4H,1H3 |

InChIキー |

NWKBSEBOBPHMKL-UHFFFAOYSA-N |

正規SMILES |

C[SiH](Cl)Cl |

関連するCAS |

99936-08-0 |

製品の起源 |

United States |

Foundational & Exploratory

Dichloromethylsilane: A Technical Guide for Researchers

An In-depth Examination of the Properties, Applications, and Experimental Protocols of a Key Organosilicon Intermediate

Introduction

Dichloromethylsilane (DCMS) is a highly reactive organosilicon compound with the chemical formula CH₃SiHCl₂. It serves as a critical intermediate and building block in the synthesis of a wide array of silicon-containing materials.[1] Its molecular structure features both a reactive silicon-hydrogen (Si-H) bond and two silicon-chlorine (Si-Cl) bonds, enabling versatile chemical transformations such as hydrosilylation and hydrolysis.[2] These reactions are fundamental to the production of various silicone polymers (polysiloxanes), resins, and elastomers.[1] Consequently, this compound is an indispensable precursor in industries ranging from electronics and automotive to construction and manufacturing, where it is used to create high-performance materials, adhesives, coatings, and surface treatment agents.[1][3] This guide provides a comprehensive overview of its chemical and physical properties, key reactions, experimental procedures, and safety protocols for laboratory professionals.

Chemical and Physical Properties

This compound is a colorless, volatile, and highly flammable liquid with a sharp, acrid odor.[1][4] It is sensitive to air and moisture, reacting violently with water.[4][5] Due to its reactivity, it must be handled with strict adherence to safety protocols.

| Property | Value |

| CAS Number | 75-54-7 |

| Molecular Formula | CH₄Cl₂Si |

| Molecular Weight | 115.03 g/mol [3] |

| Appearance | Colorless, clear liquid[3] |

| Odor | Acrid, sharp, hydrochloric acid-like[4] |

| Melting Point | -93 °C[3][6] |

| Boiling Point | 41 °C[3][6] |

| Density | 1.105 g/mL at 25 °C[6][7] |

| Vapor Pressure | 6.79 psi (471 hPa) at 20 °C[4][6] |

| Vapor Density | 4.0 (vs. air)[6][7] |

| Flash Point | -28 °C (-18.4 °F)[8] |

| Autoignition Temperature | 230 °C (446 °F)[9] |

| Explosive Limits | 6.0% - 55.0% by volume[9] |

| Refractive Index | n20/D 1.398[6][7] |

| Solubility | Decomposes in water[4][7] |

| Sensitivity | Air and moisture sensitive[4][7] |

Key Reactions and Applications

The utility of this compound stems from its dual reactivity. The Si-Cl bonds are readily hydrolyzed, while the Si-H bond can participate in hydrosilylation reactions.

-

Hydrolysis and Polycondensation: The most significant reaction of this compound is its hydrolysis with water. This reaction replaces the chlorine atoms with hydroxyl (-OH) groups, forming an unstable silanol (B1196071) intermediate (CH₃SiH(OH)₂). These intermediates rapidly undergo condensation, eliminating water to form Si-O-Si linkages, which are the backbone of silicone polymers. This process is fundamental to the synthesis of polymethylhydrosiloxane (B1170920) (PMHS) and other silicone fluids, elastomers, and resins.[1] The degree of polymerization and the structure of the final polymer (linear or cyclic) can be controlled by the reaction conditions.[10]

-

Hydrosilylation: The Si-H bond in this compound can add across unsaturated bonds, such as those in alkenes and alkynes, in a process called hydrosilylation.[2] This reaction, typically catalyzed by platinum complexes, is a powerful method for forming stable silicon-carbon bonds and is used to synthesize a variety of functionalized organosilanes.[2][11] These products serve as coupling agents, surface modifiers, and precursors for more complex silicone materials.[2]

Experimental Protocols

General Protocol for Controlled Hydrolysis of this compound to Polymethylhydrosiloxane

This protocol describes a general laboratory procedure for the hydrolysis of this compound. Caution: This reaction is highly exothermic and releases corrosive hydrogen chloride gas. It must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, acid-resistant gloves, and a lab coat, must be worn at all times.[6]

Materials:

-

This compound (CH₃SiHCl₂)

-

An inert solvent (e.g., diethyl ether or dichloromethane)

-

Deionized water

-

A weak base for neutralization (e.g., saturated sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Three-neck round-bottom flask

-

Pressure-equalizing dropping funnel

-

Condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

Setup: Assemble the three-neck flask with the magnetic stirrer, dropping funnel, and condenser in a fume hood. Place the flask in an ice bath to control the reaction temperature.

-

Reaction Mixture: Add the this compound and the inert solvent (e.g., diethyl ether) to the flask. Begin stirring and allow the mixture to cool to below 15°C.[4]

-

Hydrolysis: Slowly add deionized water to the dropping funnel. Add the water dropwise to the stirred this compound solution. The reaction is vigorous and will generate heat and HCl gas.[6] Maintain the temperature below 25°C throughout the addition.[4] This step is critical and should not be rushed.

-

Stirring: Once the water addition is complete, allow the mixture to stir for an additional 15-30 minutes to ensure the reaction goes to completion.[4]

-

Workup: Carefully transfer the reaction mixture to a separatory funnel. The mixture will separate into an organic layer and an aqueous (acidic) layer. Remove and discard the lower aqueous layer.

-

Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining HCl. Add the bicarbonate solution slowly and vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas. Continue washing until effervescence ceases.

-

Final Wash: Wash the organic layer with deionized water to remove any remaining salts.

-

Drying and Isolation: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent. The solvent can then be removed using a rotary evaporator to yield the polymethylhydrosiloxane fluid.[4]

Signaling Pathways and Logical Relationships

The primary chemical transformation of this compound in the synthesis of silicones is its hydrolysis and subsequent condensation. This process can be visualized as a straightforward logical workflow.

Caption: Hydrolysis and condensation of this compound.

Safety and Handling

This compound is a hazardous substance that requires careful handling.

-

Hazards: It is highly flammable, and its vapors can form explosive mixtures with air.[5][9] It reacts violently with water, releasing flammable gases and corrosive hydrogen chloride.[5][12] It is toxic if swallowed or inhaled and causes severe skin burns and eye damage.[12]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, flame-retardant lab coat, and gloves resistant to corrosive chemicals.[10][12]

-

Handling: Use spark-proof tools and explosion-proof equipment.[9] Ground all equipment to prevent static discharge.[5] Avoid all contact with skin, eyes, and clothing. Do not breathe vapors.[13]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5][10] Keep containers tightly closed under an inert atmosphere (e.g., nitrogen).[10][12] It should be stored in a refrigerator or a designated flammables cabinet.[5] Keep away from water and incompatible materials such as strong oxidizing agents.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Uses of Dichloromethylsilane_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 6. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. fishersci.com [fishersci.com]

- 10. researchgate.net [researchgate.net]

- 11. ris.utwente.nl [ris.utwente.nl]

- 12. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

- 13. sdfine.com [sdfine.com]

physical and chemical properties of Dichloromethylsilane

An In-depth Technical Guide on the Physical and Chemical Properties of Dichloromethylsilane

Introduction

This compound (CH₃SiHCl₂), also known as methyldichlorosilane, is a key organosilicon compound with significant applications in industrial and materials science.[1][2] As a colorless, fuming liquid with a pungent odor, it serves as a crucial intermediate in the synthesis of a wide array of silicone polymers (siloxanes), which are valued for their thermal stability and water resistance.[1][3][4][5] Its molecular structure contains both a reactive Si-H bond and Si-Cl bonds, allowing for versatile chemical transformations such as hydrosilylation and hydrolysis.[2] These reactions enable its use in producing specialty chemicals, surface modification agents, and high-performance materials for sectors including electronics, automotive, and construction.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and safety information for researchers and professionals.

Physical Properties

This compound is a volatile and highly flammable liquid.[3][6] It is heavier than water and its vapors are heavier than air.[3][4] It is soluble in organic solvents such as benzene, ether, and heptane.[7][8] Key physical data are summarized in the table below.

| Property | Value |

| Molecular Formula | CH₄Cl₂Si[1][3][9] |

| Molecular Weight | 115.03 g/mol [1][3][10] |

| Appearance | Colorless, fuming liquid with a pungent odor[1][3][4] |

| Boiling Point | 41 °C (106-107 °F)[1][3][4] |

| Melting Point | -93 °C (-135 °F)[1][7][9] |

| Density | 1.105 - 1.12 g/mL at 25 °C[1][9] |

| Vapor Density | 3.97 - 4 (vs air)[9][11][12] |

| Vapor Pressure | 468.2 - 471 hPa at 20 °C[6][9] |

| Refractive Index | n20/D 1.398[9][11][12] |

| Solubility | Decomposes in water.[6][7][9] Soluble in benzene, ether, and heptane.[7][8] |

Chemical Properties and Reactivity

This compound is a highly reactive compound, primarily due to the presence of hydrolyzable silicon-chlorine bonds and a reactive silicon-hydride bond. It is sensitive to air and moisture.[8][12]

Hydrolysis

This compound reacts violently with water in a hydrolysis reaction to form methylsilanols (CH₃SiH(OH)₂), which are unstable and readily undergo condensation.[13] This process releases corrosive hydrogen chloride (HCl) gas.[3][4][13] The subsequent polycondensation of the silanol (B1196071) intermediates produces polymethylhydrosiloxane (B1170920) (PMHS), a polymer with a repeating [-Si(CH₃)H-O-] backbone.[14][15]

The overall hydrolysis and condensation reaction can be summarized as follows: n CH₃SiHCl₂ + n H₂O → [-(CH₃)SiH-O-]n + 2n HCl

This reactivity is fundamental to its primary application as a monomer for silicone polymers.[1][14]

Caption: Hydrolysis and condensation pathway of this compound.

Hydrosilylation

The Si-H bond in this compound allows it to undergo hydrosilylation reactions, which involve the addition of the Si-H bond across a double or triple bond in an unsaturated compound (e.g., an alkene or alkyne). This reaction is a powerful method for forming carbon-silicon bonds and is used to synthesize a variety of functionalized organosilicon compounds.[2]

Alcoholysis

Similar to hydrolysis, this compound reacts with alcohols (ROH) to produce alkoxysilanes and hydrogen chloride. This reaction is used to modify the reactivity of the silane (B1218182) or to introduce specific functional groups.

Experimental Protocols

Protocol: Hydrolysis of this compound

This protocol describes a laboratory-scale procedure for the hydrolysis of this compound to form polymethylhydrosiloxane. This experiment must be performed with extreme caution due to the violent reaction with water and the release of flammable and corrosive gases.

Safety Precautions:

-

The entire procedure must be conducted in a well-ventilated fume hood.[13]

-

Full personal protective equipment (PPE) is required, including safety goggles, a face shield, a lab coat, and acid-resistant gloves (neoprene or nitrile rubber).[16][17]

-

An emergency shower and eyewash station must be readily accessible.[16]

-

All glassware must be dry before use.

-

Ensure no open flames or ignition sources are present.[17][18]

Materials:

-

This compound (≥97%)

-

Deionized water

-

A suitable organic solvent (e.g., dichloromethane)

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Condenser

-

Gas outlet/bubbler to vent HCl gas safely

Procedure:

-

Setup: Assemble the reaction apparatus in the fume hood. Place the three-neck flask on the magnetic stirrer, and fit it with the dropping funnel, condenser, and gas outlet. Ensure all joints are properly sealed.

-

Reaction Mixture: Add a measured volume of the organic solvent to the reaction flask. Begin stirring.

-

Addition of Silane: Carefully measure the desired amount of this compound and add it to the dropping funnel.

-

Hydrolysis: Slowly add the this compound from the dropping funnel to the solvent in the flask. After the addition is complete, begin adding deionized water dropwise from a separate dropping funnel. A vigorous reaction will occur with the evolution of HCl gas.[13] Control the rate of addition to keep the reaction from becoming too vigorous.

-

Condensation: Once the hydrolysis is complete, allow the mixture to stir at a controlled temperature to facilitate the condensation polymerization of the silanol intermediates.[14]

-

Workup: After the reaction period, the resulting polymer can be separated and purified. The acidic byproducts must be neutralized and disposed of according to institutional safety protocols.

Safety and Handling

This compound is a hazardous substance that requires strict safety protocols for handling and storage.[6]

Hazard Summary:

-

Flammability: Highly flammable liquid and vapor.[6][18] Vapors can form explosive mixtures with air.[18] The flammable range is wide, from 6% to 55%.[3]

-

Water Reactivity: Reacts violently with water, releasing flammable gases which may ignite spontaneously.[6][19]

-

Toxicity & Corrosivity: Toxic if swallowed or inhaled.[19] It causes severe skin burns and eye damage.[18][19] Contact with the liquid or vapor can cause burns, and inhalation may lead to respiratory tract irritation.[3][20]

| Safety Parameter | Value |

| Flash Point | -26 °F to -32 °C (-15 °F to -25.6 °F)[3][6][9] |

| Autoignition Temperature | 230 °C (446 °F)[6] |

| Explosive Limits | LEL: 6.0%, UEL: >55.0%[6] |

| UN Number | 1242[4] |

Handling and Storage:

-

Handle under an inert gas like nitrogen and protect from moisture.[16][21]

-

Store in a cool, dry, well-ventilated area in tightly closed containers.[17] The recommended storage temperature is 2-8°C.[1][11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[17][18]

-

Use non-sparking tools and explosion-proof electrical equipment.[17][18]

-

Ground and bond containers and receiving equipment during transfer to prevent static discharge.[17][18]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with large amounts of soap and water. Seek immediate medical attention.[17]

-

Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[17]

-

Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately.[6][20]

Caption: Safe handling workflow for this compound.

Conclusion

This compound is a cornerstone chemical in organosilicon chemistry. Its distinct physical properties and high reactivity make it indispensable for the synthesis of silicone polymers and other advanced materials. However, its hazardous nature—particularly its flammability and violent reaction with water—demands rigorous adherence to safety protocols. A thorough understanding of its properties and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and industrial applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Uses of Dichloromethylsilane_Chemicalbook [chemicalbook.com]

- 3. This compound | 75-54-7 [chemicalbook.com]

- 4. Methyldichlorosilane | CH3SiHCl2 | CID 6376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dichlorodimethylsilane | 75-78-5 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. Methyldichlorosilane | CH3SiHCl2 | CID 6376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 9. methyl dichlorosilane | CAS#:75-54-7 | Chemsrc [chemsrc.com]

- 10. ジクロロメチルシラン ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 二氯甲基硅烷 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. chemwhat.com [chemwhat.com]

- 13. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 14. researchgate.net [researchgate.net]

- 15. ジクロロメチルシラン ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. gelest.com [gelest.com]

- 17. nj.gov [nj.gov]

- 18. chemicalbook.com [chemicalbook.com]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. spectrumchemical.com [spectrumchemical.com]

- 21. parchem.com [parchem.com]

Spectroscopic Data for Dichloromethylsilane: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Dichloromethylsilane (CH₃SiHCl₂), a volatile and moisture-sensitive organosilicon compound. The information presented is intended for researchers, scientists, and professionals in drug development and related fields who require detailed spectral data and experimental methodologies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of this compound by providing information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by two main signals corresponding to the methyl (CH₃) and silyl (B83357) (Si-H) protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| Si-H | 5.586 | Quartet | J(¹H-¹H) = 2.3 |

| CH ₃ | 0.879 | Doublet | J(¹H-¹H) = 2.3 |

| Si-H | 5.586 | - | ¹J(²⁹Si-¹H) = 224 |

| CH ₃ | 0.879 | - | ²J(²⁹Si-¹H) = 8 |

Data sourced from ChemicalBook.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows a single resonance for the methyl carbon.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Signal Assignment | Chemical Shift (δ) [ppm] |

| C H₃ | ~5-10 (estimated) |

Note: An experimental value for the ¹³C chemical shift of this compound was not found in the surveyed literature. The provided value is an estimate based on related chlorosilane compounds.

Experimental Protocol for NMR Spectroscopy

Due to the air and moisture sensitivity of this compound, all sample preparations must be conducted under an inert atmosphere.[2]

-

Sample Preparation (Inert Atmosphere):

-

A high-quality 5 mm NMR tube equipped with a J. Young valve is dried in an oven at >100 °C for several hours and cooled under vacuum or in a desiccator.

-

Inside a glovebox or using Schlenk line techniques, the NMR tube is filled with approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., benzene-d₆ or chloroform-d). The solvent must be thoroughly dried over molecular sieves prior to use.

-

A small amount of this compound (typically 5-20 µL) is added to the solvent in the NMR tube using a gastight syringe.

-

The J. Young valve is sealed, and the outside of the tube is cleaned before insertion into the spectrometer.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A standard NMR spectrometer operating at a field strength of 300 MHz or higher.

-

¹H NMR Acquisition Parameters:

-

Number of Scans: 16-64

-

Relaxation Delay: 1-5 seconds

-

Pulse Width: Calibrated 90° pulse

-

Spectral Width: 0-10 ppm

-

-

¹³C NMR Acquisition Parameters:

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds

-

Pulse Program: A standard proton-decoupled pulse sequence.

-

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the functional groups present in this compound. The spectrum is dominated by absorptions corresponding to Si-H, C-H, and Si-Cl bond vibrations.

Table 3: IR Spectroscopic Data for this compound (Gas Phase)

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~2980 | C-H asymmetric stretch |

| ~2920 | C-H symmetric stretch |

| ~2230 | Si-H stretch |

| ~1410 | CH₃ asymmetric deformation |

| ~1260 | CH₃ symmetric deformation (umbrella mode) |

| ~850 | CH₃ rock |

| ~800 | Si-C stretch |

| ~550 | Si-Cl₂ asymmetric stretch |

| ~490 | Si-Cl₂ symmetric stretch |

Data interpreted from the NIST gas-phase IR spectrum.[3][4]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Neat Liquid Film):

-

This procedure must be performed in a low-moisture environment, such as a glovebox or a nitrogen-purged bag.

-

Two infrared-transparent salt plates (e.g., KBr or NaCl) are cleaned with a dry, volatile solvent (e.g., anhydrous dichloromethane) and dried.

-

A single drop of this compound is placed onto the center of one salt plate using a syringe.[5]

-

The second salt plate is carefully placed on top to create a thin liquid film, avoiding the formation of air bubbles.[6]

-

The "sandwich" of salt plates is mounted in the spectrometer's sample holder.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Background: A background spectrum of the clean, empty salt plates should be acquired immediately prior to the sample scan.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion and several characteristic fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is observable in the chlorine-containing fragments.

Table 4: Mass Spectrometric Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 114 | 25 | [CH₃SiH³⁵Cl₂]⁺ (Molecular Ion) |

| 116 | 16 | [CH₃SiH³⁵Cl³⁷Cl]⁺ |

| 118 | 3 | [CH₃SiH³⁷Cl₂]⁺ |

| 80 | 100 | [CH₃SiH³⁵Cl]⁺ (Base Peak) |

| 82 | 33 | [CH₃SiH³⁷Cl]⁺ |

| 45 | 40 | [CH₃SiH₂]⁺ |

Data interpreted from the NIST Mass Spectrum.[7]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction (for volatile, air-sensitive liquids):

-

A specialized cold inlet system is used to introduce the volatile sample into the mass spectrometer without exposure to air.[1][8]

-

Under inert conditions (Schlenk line), a small amount of this compound is condensed into a lockable sample tube cooled with liquid nitrogen.

-

The sealed sample tube is attached to the evacuated cold inlet system of the mass spectrometer.

-

The sample is allowed to warm to room temperature, and the vapor is carefully introduced into the ion source via a needle valve.

-

-

Instrumentation and Data Acquisition:

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. Video: Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry [jove.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. Silane, dichloromethyl- [webbook.nist.gov]

- 4. Silane, dichloromethyl- [webbook.nist.gov]

- 5. youtube.com [youtube.com]

- 6. jascoinc.com [jascoinc.com]

- 7. Silane, dichloromethyl- [webbook.nist.gov]

- 8. youtube.com [youtube.com]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Synthesis and Purification of Dichloromethylsilane

For Researchers, Scientists, and Drug Development Professionals

Dichloromethylsilane (CH₃SiHCl₂) is a pivotal organosilicon compound, serving as a critical intermediate in the synthesis of a wide array of silicon-based materials. Its unique reactivity, stemming from the presence of both Si-H and Si-Cl bonds, makes it a valuable precursor for specialty silicones, silane (B1218182) coupling agents, and in the production of high-purity silicon for the electronics industry. This technical guide provides a comprehensive overview of the primary industrial and laboratory methods for the synthesis of this compound, details on its purification to high purity, and the analytical techniques employed for its characterization.

Synthesis of this compound

The production of this compound is primarily achieved through two main routes: the Müller-Rochow Direct Process, where it is obtained as a co-product, and redistribution (disproportionation) reactions of other methylchlorosilanes. Laboratory-scale synthesis can also be accomplished through more controlled, smaller-batch methods.

Müller-Rochow Direct Process

The Müller-Rochow process is the cornerstone of industrial organosilicon chemistry. It involves the copper-catalyzed reaction of methyl chloride with elemental silicon in a fluidized bed reactor.[1][2] While the primary target of this process is typically dimethyldichlorosilane ((CH₃)₂SiCl₂), a mixture of methylchlorosilanes is produced, with this compound being a minor but valuable component.[2]

Reaction Conditions and Product Distribution:

The reaction is highly exothermic and is typically carried out at temperatures between 280°C and 320°C and pressures of 2 to 5 bar.[1][3] The composition of the crude silane mixture is sensitive to the catalyst, promoters (such as zinc), and reaction conditions.[3]

| Product | Formula | Boiling Point (°C) | Typical Yield (%) |

| Trimethylchlorosilane | (CH₃)₃SiCl | 57 | 2 - 4 |

| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 70 | 70 - 90 |

| This compound | CH₃SiHCl₂ | 41 | 1 - 4 |

| Methyltrichlorosilane (B1216827) | CH₃SiCl₃ | 66 | 5 - 15 |

| Other Silanes | - | - | < 1 |

Table 1: Typical product distribution from the Müller-Rochow Direct Process.[1][2]

Experimental Protocol (Industrial Scale):

-

Catalyst Preparation: A contact mass is prepared by mixing finely ground silicon (98-99% purity) with a copper catalyst (typically copper(I) chloride or copper oxide) and promoters like zinc.

-

Reaction: The contact mass is introduced into a fluidized bed reactor and heated to the reaction temperature. Gaseous methyl chloride is then passed through the fluidized bed.

-

Product Separation: The resulting gaseous mixture of methylchlorosilanes is passed through a series of condensers and scrubbers to remove unreacted methyl chloride and hydrogen chloride. The crude liquid silane mixture is then collected for purification.

Redistribution (Disproportionation) Reactions

Redistribution reactions provide a versatile method to interconvert methylchlorosilanes, allowing for the targeted synthesis of this compound from other more abundant silanes, such as methyltrichlorosilane. These reactions involve the exchange of substituents (methyl groups and chlorine atoms) on the silicon atom, catalyzed by Lewis acids or other agents.

A variety of catalysts can be employed for these reactions, including aluminum chloride (AlCl₃), supported AlCl₃ catalysts, and ionic liquids.[4][5] Reaction conditions can vary significantly depending on the catalyst and reactants used, with temperatures ranging from 60°C to 400°C and pressures up to 100 bar.[4][6]

Illustrative Reaction Scheme:

A general representation of a redistribution reaction to produce this compound can be depicted as:

Caption: General scheme of a redistribution reaction.

Experimental Protocol (Laboratory Scale):

The following protocol is based on a patented procedure for the synthesis of this compound via a redistribution reaction.[7]

-

Reactant and Catalyst Preparation: In a sealed NMR tube, 1,1-dimethyl-2,2-dichlorodisilane (MeH₂Si-SiH₂Me, 0.8 mmol) and methyltrichlorosilane (MeSiCl₃, 1.3 mmol) are mixed with a catalytic amount of tetra-n-butylphosphonium chloride (n-Bu₄PCl, 0.02 mmol) in diethylene glycol dimethyl ether (diglyme, 0.35 ml) as a solvent.

-

Reaction: The mixture is solidified at -196°C (liquid nitrogen) and sealed under vacuum. The tube is then warmed to room temperature and subsequently heated.

-

Reaction Monitoring and Product Formation: The reaction progress is monitored by ¹H and ²⁹Si-NMR spectroscopy. After 19 hours at temperatures ranging from room temperature to 120°C, a yield of 72.9% this compound is reported.[7]

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | This compound Yield (%) |

| MeH₂Si-SiH₂Me, MeSiCl₃ | n-Bu₄PCl | Diglyme | RT to 120 | 19 | 72.9[7] |

| MeSiCl₃, (CH₃)₃SiCl | AlCl₃ supported on Al₂O₃ | - | Optimized | - | (Forms (CH₃)₂SiCl₂) up to 60.6[5] |

Table 2: Examples of redistribution reactions for methylchlorosilane synthesis.

Laboratory-Scale Synthesis Methods

For smaller-scale and more controlled synthesis of this compound, several laboratory methods are available.

-

Grignard Reaction: The reaction of a Grignard reagent, such as methylmagnesium chloride (CH₃MgCl), with trichlorosilane (B8805176) (HSiCl₃) can yield this compound. This reaction is typically performed in an anhydrous ether solvent.[1]

-

Chlorination: Controlled chlorination of methylsilane (CH₃SiH₃) can also produce this compound. However, this method requires careful control to avoid over-chlorination to methyltrichlorosilane.[1]

-

Hydrogenation of Methyltrichlorosilane: The partial hydrogenation of methyltrichlorosilane can also be employed, although it is less common on a laboratory scale.[1]

Purification of this compound

The crude mixture of methylchlorosilanes obtained from the synthesis process requires purification to isolate this compound in high purity. The primary method for this separation is fractional distillation.

Fractional Distillation

The separation of this compound from the other methylchlorosilanes is challenging due to their close boiling points. Effective separation requires a distillation column with a high number of theoretical plates.

Experimental Protocol (General):

-

Column Setup: A fractional distillation column with a high number of theoretical plates (a Stedman column with 20 or more theoretical plates is recommended) is assembled.[8] The column should be equipped with a reflux condenser and a means to control the reflux ratio.

-

Distillation: The crude methylchlorosilane mixture is charged to the reboiler. The mixture is heated to its boiling point, and the vapor is allowed to rise through the column.

-

Fraction Collection: By carefully controlling the temperature at the top of the column and the reflux ratio, different fractions can be collected. This compound, having the lowest boiling point among the major C1 silanes (excluding trimethylchlorosilane which is often removed in an initial cut), will be collected as an early fraction. The efficiency of the separation is highly dependent on the column's performance and the precise control of the distillation parameters.

| Parameter | Description |

| Column Type | Packed or tray column with a high number of theoretical plates (e.g., Stedman column, >20 plates).[8] |

| Reflux Ratio | The ratio of the liquid returned to the column to the amount of product taken off. A higher reflux ratio generally leads to better separation but requires more energy. |

| Boil-up Rate | The rate at which the liquid in the reboiler is vaporized. This affects the vapor flow up the column. |

| Temperature Profile | The temperature gradient along the column, which is critical for separating components with different boiling points. |

Table 3: Key parameters for the fractional distillation of this compound.

Extractive Distillation

For very difficult separations of close-boiling compounds, extractive distillation can be employed. This technique involves introducing a high-boiling solvent that alters the relative volatilities of the components to be separated. Sulfolane has been patented as an extractive solvent for the separation of close-boiling chlorosilanes.[8]

Analysis of this compound Purity

The purity of this compound is crucial for its subsequent applications. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is the most common analytical technique for determining the purity and identifying impurities in methylchlorosilane mixtures.

GC-MS Analysis:

A gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the GC column. The mass spectrometer then detects and identifies the separated components based on their mass-to-charge ratio, providing a detailed analysis of the sample's composition.

Workflow for Purity Analysis:

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The synthesis of this compound is dominated by the industrial-scale Müller-Rochow Direct Process, where it is obtained as a co-product. Redistribution reactions offer a valuable alternative for its targeted synthesis from other methylchlorosilanes. Purification to the high levels required for many applications is achieved primarily through fractional distillation, a process that demands careful control and efficient distillation equipment. The purity of the final product is rigorously assessed using analytical techniques such as GC-MS. A thorough understanding of these synthesis, purification, and analytical methods is essential for researchers and professionals working with this important organosilicon intermediate.

References

- 1. How is this compound (CAS 75-54-7) Produced? Industrial Routes and Laboratory Methods | Aure Chemical [aurechem.com]

- 2. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US4402797A - Separation of chlorosilanes by extractive distillation - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. US4411740A - Separation of chlorosilanes by extractive distillation - Google Patents [patents.google.com]

Dichloromethylsilane: A Comprehensive Technical Guide to its Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Dichloromethylsilane (CH₃SiHCl₂) is a versatile and highly reactive organosilicon compound that serves as a critical building block in the synthesis of a wide array of silicon-containing molecules, from silicone polymers to specialized coupling agents. Its unique combination of a reactive Si-H bond and two hydrolyzable Si-Cl bonds makes it a valuable reagent in materials science, organic synthesis, and pharmaceutical development. This in-depth technical guide provides a comprehensive overview of the stability and reactivity profile of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of its chemical behavior.

Core Properties and Safety Considerations

This compound is a colorless, fuming liquid with a pungent odor. It is highly flammable and reacts violently with water, releasing hydrogen chloride gas.[1][2] Due to its reactivity, it must be handled under an inert atmosphere, and precautions should be taken to avoid contact with moisture, strong oxidizing agents, and sources of ignition.[1][3]

| Property | Value | Reference(s) |

| Molecular Formula | CH₄Cl₂Si | [1][4] |

| Molecular Weight | 115.03 g/mol | [4] |

| Boiling Point | 41 °C (lit.) | [2][4] |

| Melting Point | -93 °C (lit.) | [1][4] |

| Density | 1.10 - 1.12 g/mL at 25 °C | [2][4] |

| Flash Point | -28 °C to -9 °C | [1][2] |

| Autoignition Temperature | 230 °C | [1] |

| Vapor Pressure | 471 hPa @ 20 °C | [1] |

| Refractive Index (n20D) | 1.398 - 1.40 | [2][4] |

Stability Profile

Thermal Stability

This compound exhibits moderate thermal stability. Upon heating, it undergoes decomposition through various pathways. The primary decomposition products are hydrogen, trichlorosilane, and tetrachlorosilane. The effective activation energy for its thermal decomposition has been determined to be approximately 180 ± 12 kJ/mol.

High-temperature pyrolysis studies (1000 K to 1500 K) have shown that the decomposition of this compound primarily proceeds via the sequential loss of a methyl radical and a hydrogen atom, or through the molecular elimination of methane (B114726) to form SiCl₂. Another minor pathway involves the elimination of HCl to produce SiCH₃Cl. A significant product at elevated temperatures is dichlorosilylene (B1217353) (SiCl₂), indicating its importance as an intermediate in chemical vapor deposition processes involving chloroorganosilanes.[5]

| Decomposition Parameter | Value/Observation | Reference(s) |

| Primary Decomposition Products | H₂, SiHCl₃, SiCl₄ | |

| Effective Activation Energy | 180 ± 12 kJ/mol | |

| High-Temperature Pyrolysis Products | SiCl₂, SiCH₃Cl, CH₄, HCl | [5] |

Hydrolytic Stability

This compound is extremely sensitive to moisture and undergoes rapid and vigorous hydrolysis in the presence of water to form methylsilanols and hydrogen chloride.[6][7] The initially formed methylsilanediol is unstable and readily undergoes condensation to produce a mixture of linear and cyclic polysiloxanes.[5][6] The rate of hydrolysis is influenced by factors such as the concentration of reactants and the presence of a solvent.[5] The reaction is highly exothermic and liberates corrosive hydrogen chloride gas, necessitating careful control of reaction conditions.[6]

Reactivity Profile

The reactivity of this compound is dominated by the presence of the Si-H and Si-Cl bonds, which serve as sites for nucleophilic substitution and other transformations.

Reactions with Nucleophiles

Water (Hydrolysis): As discussed, this is a rapid and exothermic reaction leading to the formation of siloxanes and HCl.[6][7] The reaction proceeds through the initial formation of a silanol, which then condenses.

Alcohols (Alcoholysis): this compound reacts with alcohols to form alkoxysilanes. For example, the reaction with ethanol (B145695) in the presence of a base (like urea) as an acid scavenger yields diethoxymethylsilane (B37029).[6] Computational studies on the alcoholysis with ethanol suggest optimal reaction temperatures around 30°C and have determined activation energies for the main and side reactions.

Amines: Reactions with amines lead to the formation of aminosilanes. For instance, reaction with diethylamine (B46881) can produce bis(diethylamino)methylsilane. These reactions typically require an acid scavenger to neutralize the HCl byproduct.

Organometallic Reagents: this compound reacts with organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) to form new silicon-carbon bonds. These reactions are a common method for the synthesis of more complex organosilanes. The reaction with butyllithium, for example, can lead to substitution of the chlorine atoms.

Reactions as an Electrophile

While the silicon atom in this compound is electrophilic and susceptible to nucleophilic attack, its direct use as an electrophile in reactions like Friedel-Crafts alkylations is not widely documented. Friedel-Crafts reactions typically involve the reaction of an alkyl or acyl halide with an aromatic ring in the presence of a Lewis acid catalyst.[1][8] Although conceptually possible, the reactivity of the Si-H bond and the potential for polymerization under strong Lewis acid conditions may complicate such reactions.

Hydrosilylation Reactions

The Si-H bond in this compound allows it to participate in hydrosilylation reactions, which involve the addition of the Si-H bond across a double or triple bond. This reaction is a powerful tool for the formation of silicon-carbon bonds and is often catalyzed by transition metal complexes.

Experimental Protocols

Controlled Hydrolysis of this compound

This protocol describes a general laboratory procedure for the controlled hydrolysis of this compound to form polysiloxanes. Caution: This reaction is highly exothermic and produces corrosive HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

This compound

-

Deionized water

-

Inert solvent (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser

-

Ice bath

Procedure:

-

In a round-bottom flask, prepare a solution of this compound in an inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add deionized water dropwise to the stirred solution from the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the HCl), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the polysiloxane product.

Reaction with Ethanol to form Diethoxymethylsilane

This protocol is based on a general procedure for the alcoholysis of chlorosilanes.

Materials:

-

This compound

-

Anhydrous ethanol

-

Urea (B33335) (as an acid scavenger)

-

Anhydrous isohexane (as solvent)

-

Round-bottom flask with a stirrer, reflux condenser, and dropping funnel

Procedure:

-

In a flask, prepare a mixture of anhydrous ethanol, urea, and isohexane.

-

At room temperature, add this compound dropwise to the stirred mixture, ensuring the temperature does not exceed 30 °C.[6]

-

After the addition is complete, heat the reaction mixture to 60 °C and continue stirring for 3 hours.[6]

-

After cooling, the reaction mixture can be worked up by filtration to remove the urea hydrochloride salt, followed by distillation to purify the diethoxymethylsilane product.

Conclusion

This compound is a highly valuable and reactive chemical intermediate. Its stability is limited by its sensitivity to heat and, most notably, moisture. The reactivity of this compound is characterized by the facile nucleophilic substitution at the silicon center, displacing the chloro groups, and the ability of the Si-H bond to participate in hydrosilylation reactions. A thorough understanding of its stability and reactivity, as outlined in this guide, is essential for its safe handling and effective utilization in the synthesis of advanced materials and complex molecules in research and industrial settings.

References

- 1. benchchem.com [benchchem.com]

- 2. Redistribution mechanism on the preparation of dichlorodimethylsilane by the ZnCl2/MIL-53(Al) catalyst [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 5. Methyldiethoxysilane, 97% 25 g | Buy Online | Acros Organics | thermofisher.com [thermofisher.com]

- 6. Methyldiethoxysilane | C5H14O2Si | CID 74848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. "Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysila" by David J. Oostendorp, Gary L. Bertrand et al. [scholarsmine.mst.edu]

- 8. dev.spectrabase.com [dev.spectrabase.com]

The Perilous Reaction: An In-depth Technical Guide to the Hazards of Dichloromethylsilane Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Dichloromethylsilane (CH₃SiHCl₂), a volatile and highly reactive organosilicon compound, is a critical precursor in the synthesis of various silicon-based materials. However, its utility is shadowed by the significant hazards associated with its handling, particularly its violent reaction with water. This technical guide provides a comprehensive overview of the dangers inherent in this compound hydrolysis, offering detailed data, experimental protocols, and an examination of the toxicological pathways initiated by its primary hazardous byproduct, hydrogen chloride.

Core Hazards of this compound and its Hydrolysis

This compound is a highly flammable liquid and vapor that reacts vigorously with water, releasing flammable gases that may ignite spontaneously.[1][2][3] The primary and most immediate hazard of its hydrolysis is the rapid and exothermic generation of large quantities of hydrogen chloride (HCl) gas.[4] This reaction is the source of the compound's severe corrosive and toxic properties.

Physicochemical Hazards

| Property | Value | Source(s) |

| Flash Point | -9 °C (16 °F) | [5] |

| Autoignition Temperature | >250 °C (>482 °F) | [2] |

| Flammability Limits | 6.0 - 55.0 vol % | [2] |

| Vapor Density | 3.9 (Air = 1) | [6] |

| Appearance | Colorless, fuming liquid with a pungent odor | [6] |

Health Hazards

The health hazards associated with this compound are primarily due to its rapid hydrolysis upon contact with moisture, leading to the formation of hydrochloric acid.

| Hazard | Description | Source(s) |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. Contact with the liquid or vapor can result in chemical burns.[1][3] | [1][3] |

| Eye Damage/Irritation | Causes serious eye damage, with potential for irreversible injury and blindness.[7] | [7] |

| Acute Inhalation Toxicity | Toxic if inhaled. Inhalation of vapors can cause severe irritation to the respiratory tract, leading to coughing, choking, and potentially fatal pulmonary edema.[1][3] | [1][3] |

| Acute Oral Toxicity | Toxic if swallowed. Ingestion can cause severe corrosive burns to the mouth, esophagus, and stomach.[1][7] | [1][7] |

The Hydrolysis Reaction: A Closer Look

The hydrolysis of this compound is a vigorous, exothermic reaction.[8] Upon contact with water, the two chlorine atoms are displaced by hydroxyl groups, forming methylsilanediol (CH₃SiH(OH)₂) and two molecules of hydrogen chloride.

(CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl [6]

Experimental Protocols for Studying this compound Hydrolysis

The following protocols are synthesized from established laboratory procedures and are intended for experienced researchers in a well-equipped fume hood with appropriate personal protective equipment (PPE).

Protocol for Qualitative Observation of Hydrolysis

This experiment, adapted from the University of Wuppertal, provides a straightforward method for observing the reaction.[9]

Materials:

-

Test tubes and rack

-

Pipettes

-

This compound

-

Distilled water

-

Universal indicator paper

Procedure:

-

In a fume hood, add 12 mL of distilled water to a test tube.

-

In a separate test tube, measure 2 mL of this compound.

-

Carefully add the this compound to the test tube containing water.

-

Observe the reaction. A vigorous evolution of gas (HCl) will occur, and the mixture will turn hazy.[9]

-

Once the reaction subsides, test the pH of the aqueous phase with universal indicator paper. The pH will be strongly acidic (around 1).[9]

Protocol for the Synthesis of Polydimethylsiloxane (B3030410) via Hydrolysis

This protocol is a generalized procedure for the synthesis of silicone polymers from this compound.[10][11]

Materials:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Condenser

-

This compound

-

Diethyl ether (or other suitable solvent)

-

Distilled water

-

Sodium bicarbonate solution (10%)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Set up a round-bottom flask with a magnetic stirrer, dropping funnel, and condenser in a fume hood.

-

Add this compound and diethyl ether to the flask.

-

Slowly add water from the dropping funnel while stirring vigorously. The reaction is highly exothermic and will cause the ether to reflux.[11]

-

After the addition is complete, continue stirring for 10-15 minutes.

-

Carefully transfer the mixture to a separatory funnel and remove the lower aqueous layer.

-

Wash the organic layer with sodium bicarbonate solution to neutralize the remaining HCl, followed by a water wash.

-

Dry the organic layer with a suitable drying agent.

-

Remove the solvent via rotary evaporation to yield the polydimethylsiloxane oil.

Toxicological Signaling Pathways of Hydrogen Chloride

The primary toxicological effects of this compound hydrolysis are mediated by the resulting hydrogen chloride. Inhalation of HCl gas leads to severe irritation and damage to the respiratory tract. At the cellular level, the protons (H⁺) from the dissociated HCl activate specific ion channels, initiating an inflammatory cascade.

Activation of Acid-Sensing Ion Channels (ASICs)

Acid-Sensing Ion Channels are proton-gated cation channels found in the nervous system.[3][7][12] Extracellular acidification, such as that caused by HCl exposure in the lungs, leads to the activation of ASICs.[6] This activation results in an influx of cations (primarily Na⁺ and Ca²⁺), leading to membrane depolarization and the initiation of neuronal signaling that is perceived as pain and irritation.[3]

Activation of Transient Receptor Potential Vanilloid-1 (TRPV1)

The Transient Receptor Potential Vanilloid-1 (TRPV1) channel is another key sensor of acidic conditions in the airways.[13][14] Protons can directly activate TRPV1, leading to an influx of calcium ions (Ca²⁺).[14][15] This influx triggers the release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from sensory nerve endings.[16] These neuropeptides contribute to neurogenic inflammation, characterized by vasodilation, plasma extravasation, and smooth muscle contraction, exacerbating the initial injury.[16]

Conclusion

The hydrolysis of this compound presents a significant and multifaceted hazard profile that demands rigorous safety protocols and a thorough understanding of the underlying chemical and toxicological principles. The rapid and exothermic release of corrosive hydrogen chloride gas is the primary danger, capable of causing severe burns, respiratory damage, and systemic toxicity. The activation of ASIC and TRPV1 channels by the protons from HCl provides a clear molecular basis for the pain, irritation, and inflammation observed upon exposure. Professionals working with this compound must be equipped with this knowledge to ensure safe handling, mitigate risks, and respond effectively to accidental exposures. Further research into the precise thermodynamics and kinetics of the hydrolysis reaction would be beneficial for developing even more robust safety models and emergency response procedures.

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. Modulation of acid-sensing ion channels: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acid-Sensing Ion Channels as Potential Therapeutic Targets in Neurodegeneration and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The function and regulation of acid‐sensing ion channels (ASICs) and the epithelial Na+ channel (ENaC): IUPHAR Review 19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proton and non-proton activation of ASIC channels | PLOS One [journals.plos.org]

- 6. ASIC1a channels are activated by endogenous protons during ischemia and contribute to synergistic potentiation of intracellular Ca(2+) overload during ischemia and acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure and activity of the acid-sensing ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 9. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 10. researchgate.net [researchgate.net]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. Acid-sensing ion channels (ASICs): therapeutic targets for neurological diseases and their regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HCl-activated neural and epithelial vanilloid receptors (TRPV1) in cat esophageal mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Role of Transient Receptor Potential Vanilloid 1 in Common Diseases of the Digestive Tract and the Cardiovascular and Respiratory System [frontiersin.org]

- 15. TRPV1 Antagonists Elevate Cell Surface Populations of Receptor Protein and Exacerbate TRPV1-Mediated Toxicities in Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Dichloromethylsilane: A Technical Overview for Researchers

Dichloromethylsilane is a fundamental organosilicon compound with significant applications in the synthesis of silicone polymers, surface modification, and as an intermediate in the production of various chemicals. This guide provides an in-depth look at its chemical identifiers, physical properties, and general handling protocols, tailored for researchers, scientists, and professionals in drug development and materials science.

Nomenclature and Chemical Identifiers

Accurate identification of chemical compounds is critical in research and development. This compound is known by several synonyms and is cataloged under various chemical registry numbers.

| Identifier Type | Value |

| IUPAC Name | dichloro(methyl)silane[1] |

| Common Synonyms | Methyldichlorosilane[1][2][3], Methyl dichlorosilane[1], Monomethyldichlorosilane[1], Dichlorohydridomethylsilicon[1][4] |

| CAS Number | 75-54-7[1][2][3][4][5][6][7] |

| PubChem CID | 6376[1][2] |

| EC Number | 200-877-1[1][7] |

| UN Number | 1242[1][3][6] |

| MDL Number | MFCD00000494[2] |

Molecular and Structural Information

The structural and molecular properties of a compound are foundational to understanding its reactivity and applications.

| Property | Value |

| Molecular Formula | CH₄Cl₂Si[1][2][4] or CH₃SiHCl₂[3][7] |

| Molecular Weight | 115.03 g/mol [1][2][8][9] |

| InChI | 1S/CH4Cl2Si/c1-4(2)3/h4H,1H3[1][5] |

| InChIKey | NWKBSEBOBPHMKL-UHFFFAOYSA-N[1][5] |

| SMILES | C--INVALID-LINK--Cl[1][5] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in various experimental setups.

| Property | Value |

| Appearance | Colorless clear liquid[2][8] |

| Odor | Pungent[8] |

| Boiling Point | 41 °C[2][3][4][5][8] |

| Melting Point | -93 °C[2][3][4][5] |

| Density | 1.105 g/mL at 25 °C[3][4][5] |

| Refractive Index | n20/D 1.398[3][4][5] |

| Vapor Pressure | 6.79 psi (47.1 kPa) at 20 °C[4][5] |

| Vapor Density | 4 (vs air)[4][5] |

| Flash Point | -28 °C (-18.4 °F)[7] |

| Autoignition Temperature | 244 °C (471 °F)[5] |

| Solubility | Soluble in heptane, benzene, and ether.[3] Decomposes in water.[8] |

Experimental Protocols and Handling

Detailed experimental protocols for this compound are highly application-specific. However, a general workflow for its safe handling and use in a laboratory setting can be outlined. This compound is a flammable liquid and vapor that reacts with water, releasing flammable gases that may ignite spontaneously.[3] It also causes severe skin burns and eye damage and is harmful if inhaled.[3] Therefore, stringent safety measures are imperative.

General Laboratory Workflow for Handling this compound

Applications in Synthesis

This compound serves as a crucial building block in organic and materials chemistry.

-

Silicone Polymers: It is a primary monomer in the synthesis of various silicone polymers. The hydrolysis of this compound leads to the formation of polysiloxane chains, which are the backbone of silicones.

-

Surface Modification: The reactivity of the Si-Cl bonds allows for the modification of surfaces containing hydroxyl groups, such as glass and silica. This can be used to impart hydrophobicity or to introduce reactive sites for further functionalization.[2]

-

Chemical Intermediate: It is used as a starting material for the synthesis of other organosilicon compounds.[3] For instance, it can be used in the synthesis of methylmonochlorosilanes and in the polymerization of methylsilylenes to form polymethylsilanes or polycarbosilanes.[7]

Due to the hazardous nature of this compound, all experimental work should be conducted by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment and emergency procedures in place.

References

- 1. Methyldichlorosilane | CH3SiHCl2 | CID 6376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound = 97 75-54-7 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Methyldichlorosilane | CH3SiHCl2 | CID 6376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [precision.fda.gov]

Methodological & Application

Application Notes and Protocols: Dichloromethylsilane in Silicone Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromethylsilane (CH₃SiHCl₂) is a highly reactive organosilicon compound that serves as a critical precursor in the synthesis of various silicone polymers. Its bifunctional nature, containing two chlorine atoms, allows for the propagation of polymer chains in two directions, leading to the formation of high-molecular-weight polymers. The silicon-chlorine bonds are readily hydrolyzed, making it a versatile starting material for producing a range of polysiloxanes with tailored properties. These polymers find extensive applications in diverse fields, including medical devices, drug delivery systems, microfluidics, and as lubricants and sealants, owing to their thermal stability, biocompatibility, and hydrophobicity.

This document provides detailed application notes and experimental protocols for the synthesis of silicone polymers using this compound, with a focus on polydimethylsiloxane (B3030410) (PDMS) and polymethylhydrosiloxane (B1170920) (PMHS).

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | CH₄Cl₂Si |

| Molecular Weight | 115.03 g/mol |

| Appearance | Colorless fuming liquid[1] |

| Odor | Pungent[1][2] |

| Boiling Point | 41 °C[3] |

| Melting Point | -93 °C[3] |

| Density | ~1.105 g/cm³ at 25°C[3] |

| Flash Point | -26 °F (-32 °C)[3] |

| CAS Number | 75-54-7[3] |

Note: this compound is highly flammable, corrosive, and reacts violently with water, releasing hydrochloric acid (HCl).[2] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Principle of Silicone Polymer Synthesis

The synthesis of silicone polymers from this compound primarily involves a two-step process: hydrolysis followed by condensation.

-

Hydrolysis: this compound reacts with water to form methylsilanetriol (B1219558) (CH₃Si(OH)₂H) and hydrochloric acid. This reaction is vigorous and exothermic.[1][4]

-

Condensation: The resulting silanol (B1196071) intermediates are unstable and readily undergo condensation to form siloxane bonds (Si-O-Si), eliminating water and creating linear or cyclic polymers.[4][5] The chain length and structure of the final polymer can be controlled by reaction conditions and the use of end-capping agents.[4]

Diagrams and Workflows

Chemical Reaction Pathway

Caption: Hydrolysis of this compound followed by condensation to form polymethylhydrosiloxane.

Experimental Workflow for Silicone Polymer Synthesis

Caption: A generalized experimental workflow for the synthesis of silicone polymers from this compound.

Quantitative Data Summary

The following table summarizes the physical properties of monomers and polymers synthesized from this compound and related compounds as reported in various studies.

| Precursor | Product | Viscosity (mPa·s) | Refractive Index | Surface Tension (mN/m) | Yield (%) | Reference |

| Dichlorodimethylsilane (B41323) | Monomer | 171 | 1.4005 | 17 | 50 | [6][7] |

| Dichlorodimethylsilane | PDMS | 5500 (commercial comparison) | - | - | 95 | [6][7] |

| Dichlorodimethylsilane (varied KOH) | PDMS | 570 - 4490 | 1.4001 - 1.4012 | 19 - 21 | - | [8] |

| This compound | Monomer | 28.7 - 36.4 | 1.3954 - 1.3958 | 17 - 18 | - | [9] |

| This compound | PMHS | 560 - 1130 | 1.3966 - 1.3970 | 19 | - | [9] |

Experimental Protocols

Protocol 1: Synthesis of Polydimethylsiloxane (PDMS) from Dichlorodimethylsilane

This protocol is adapted from methodologies described for the synthesis of PDMS for biomedical applications.[10]

Materials:

-

Dichlorodimethylsilane (Si(CH₃)₂Cl₂, >99.5% purity)

-

Dichloromethane (B109758) (DCM, CH₂Cl₂, 99.8% purity), as solvent

-

Milli-Q water

-

Chloroform (for purification)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Hydrolysis:

-

In a fume hood, add dichloromethane (DCM) to a round-bottom flask.

-

Slowly add dichlorodimethylsilane to the DCM with stirring. A typical volume ratio of DCMS to DCM is 1:1 to 1:4.[10]

-

Carefully add Milli-Q water dropwise to the solution. The ratio of DCMS to water is typically 2:1.[7]

-

Heat the mixture to 60°C and stir at 300 rpm for approximately 4 hours to carry out the hydrolysis reaction.[10] During this process, HCl will be vigorously evolved.[4]

-

-

Separation and Neutralization:

-

After the reaction, allow the mixture to cool to room temperature. Two liquid phases will form: the upper organic phase containing the hydrolyzed siloxanes and the lower aqueous phase containing HCl.[10]

-

Transfer the mixture to a separatory funnel and carefully remove and discard the lower aqueous layer.[4][7]

-

Wash the organic phase with a 10% sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper).[5] Finally, wash with water.

-

-

Purification and Condensation:

-

Remove the residual solvent from the organic phase using a rotary evaporator to obtain a clear, viscous gel (hydrolyzed gel).[10]

-

Purify the gel to a neutral pH of 7.[10]

-

Transfer the purified hydrolyzed gel to a clean flask and heat to 130-140°C with stirring at 300 rpm to initiate condensation polymerization.[10] The duration of this step will influence the final molecular weight and viscosity of the PDMS.

-

-

Final Product:

-

The resulting product is a clear, viscous polydimethylsiloxane (PDMS) gel.

-

Characterize the polymer for its physical and chemical properties, such as viscosity, refractive index, and functional groups (via FTIR spectroscopy).

-

Protocol 2: Synthesis of Polymethylhydrosiloxane (PMHS) from this compound

This protocol is based on the synthesis of low-viscosity PMHS.[9]

Materials:

-

This compound (CH₃SiHCl₂)

-

Dichloromethane (DCM), as solvent

-

Milli-Q water

-

Round-bottom flask with magnetic stirrer

-

Water bath

Procedure:

-

Monomer Synthesis (Hydrolysis):

-

In a fume hood, mix 25 ml of this compound with 100 ml of dichloromethane in a round-bottom flask.

-

Slowly add 12.5 ml of Milli-Q water to the mixture while stirring.

-

Maintain the reaction temperature at 35°C for 3 hours with a stirring speed of 200 rpm.

-

After the reaction, allow the phases to separate and remove the lower aqueous HCl layer.

-

Evaporate the DCM from the organic phase at 40°C for approximately 30 minutes to obtain the monomer sample.

-

-

Polymerization (Condensation):

-

Age the resulting monomer sample at a temperature of 15-20°C. During this aging process, self-condensation occurs, leading to the formation of the polymethylhydrosiloxane polymer. The duration of aging will affect the final viscosity.

-

-

Characterization:

-

Analyze the synthesized monomer and polymer for viscosity, surface tension, refractive index, and functional groups (FTIR spectroscopy should confirm the presence of Si-H bonds).[9]

-

Safety and Handling

This compound and its hydrolysis byproduct, hydrochloric acid, are corrosive and hazardous.

-

Handling: Always handle this compound in a well-ventilated fume hood.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Reaction with Water: Be aware that the reaction with water is highly exothermic and produces corrosive HCl gas.[2][4] Add water slowly and control the reaction temperature.

-

Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This compound is a fundamental building block for a wide range of silicone polymers. By carefully controlling the hydrolysis and condensation reactions, researchers can synthesize polysiloxanes like PDMS and PMHS with specific physical properties tailored for various applications in research, pharmaceuticals, and materials science. The protocols provided herein offer a starting point for the laboratory-scale synthesis of these valuable polymers. Adherence to strict safety protocols is paramount when working with this reactive compound.

References

- 1. Applications of Dichlorodimethylsilane in Silicone Polymers and Sealants | Aure Chemical [aurechem.com]

- 2. dakenchem.com [dakenchem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane | Scientific.Net [scientific.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

Application Notes: Dichloromethylsilane as a Precursor for High-Purity Polysilicon Manufacturing

Introduction

Dichloromethylsilane (CH₃SiHCl₂), also known as methyldichlorosilane, is an organosilicon compound recognized as a valuable precursor in the chemical vapor deposition (CVD) process for manufacturing high-purity polycrystalline silicon (polysilicon). While trichlorosilane (B8805176) (SiHCl₃) remains the industry standard for the Siemens process, this compound and other dichlorosilanes offer potential advantages, such as lower decomposition temperatures, which can influence deposition kinetics and energy consumption. These notes provide an overview, key data, and detailed protocols for researchers and scientists investigating the use of this compound in semiconductor and photovoltaic applications.

Data Presentation

Quantitative data for polysilicon deposition is highly dependent on specific reactor geometry and process conditions. While extensive public data for this compound is limited, the following tables summarize its key physical properties and provide representative operational parameters for dichlorosilane-based CVD processes, which can serve as a baseline for experimental design.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | CH₃SiHCl₂ | [1] |

| Molecular Weight | 115.03 g/mol | [1] |

| Appearance | Colorless clear liquid | [1] |

| Density | 1.105 - 1.12 g/mL at 25 °C | [1] |

| Boiling Point | 41 °C | [1] |

| Melting Point | -93 °C | [1] |

| Vapor Pressure | 6.79 psi (46.8 kPa) at 20 °C | [2] |

| Vapor Density | 4.0 (vs air) | [2] |

| Refractive Index | n20/D 1.398 | |

| Autoignition Temp. | 471 °F (244 °C) | |

| Purity (Typical) | ≥ 97% - 98% | [1] |

Table 2: Representative CVD Process Parameters for Dichlorosilane-Based Polysilicon Deposition

Note: These parameters are primarily for dichlorosilane (B8785471) (H₂SiCl₂) and mixed chlorosilane feeds, serving as a starting point for this compound experiments.

| Parameter | Range / Value | Precursor(s) | Reference |

| Substrate Temperature | ≥ 900 °C | Trichlorosilane / Dichlorosilane mixture | [3] |

| Gas Temperature (bulk) | ≤ 750 °C | Trichlorosilane / Dichlorosilane mixture | [3] |

| Reactor Pressure | > 0.5 Pascals | Trichlorosilane / Dichlorosilane mixture | [3] |

| Deposition Rate | ~2.0 g/(h·cm) | Dichlorosilane (H₂SiCl₂) | [4] |

| Conversion Efficiency | 32% - 36% | Dichlorosilane (H₂SiCl₂) | [4] |

| H₂/Chlorosilane Ratio | High H₂ molar fraction (e.g., 0.85-0.90) | Trichlorosilane (general principle) | [5] |

Visualized Workflows and Pathways

The following diagrams illustrate the overall manufacturing process and the specific chemical reactions involved in using this compound as a precursor.

Caption: Overall workflow for polysilicon manufacturing using this compound.

References

Applications of Dichloromethylsilane in Surface Modification: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromethylsilane (CH₃SiHCl₂) is a versatile organosilicon compound utilized in a variety of surface modification applications. Its reactivity, stemming from two chlorine atoms and a silicon-hydride (Si-H) bond, allows for the functionalization of surfaces to alter properties such as wettability, adhesion, and chemical reactivity.[1] This document provides detailed application notes and experimental protocols for the use of this compound in surface modification, with a focus on creating hydrophobic surfaces and platforms for further functionalization.

The primary mechanism of surface modification with this compound involves the reaction of the Si-Cl bonds with surface hydroxyl (-OH) groups present on substrates like silica (B1680970), glass, and metal oxides. This reaction forms stable covalent Si-O-substrate bonds.[2] The methyl group provides a degree of hydrophobicity, while the reactive Si-H bond offers a unique site for subsequent chemical transformations, such as hydrosilylation.[1]

Key Applications

The applications of this compound in surface modification are diverse, ranging from fundamental materials science to specialized applications in drug development.

-

Hydrophobization of Surfaces: Treatment with this compound can render hydrophilic surfaces, such as glass and silica, water-repellent. This is crucial for applications requiring controlled wettability, such as microfluidics and self-cleaning coatings.[2][3]

-

Synthesis of Polymethylhydrosiloxane (B1170920) (PMHS): this compound is a key precursor in the synthesis of PMHS, a polymer with a backbone of repeating -[Si(H)(CH₃)-O]- units.[4][5] PMHS can be used as a surface coating to impart hydrophobicity and can also serve as a reducing agent in organic synthesis.[5]

-

Creation of Reactive Surfaces: The presence of the Si-H bond on a this compound-modified surface provides a reactive handle for further functionalization.[1] This allows for the covalent attachment of a wide range of molecules through hydrosilylation, enabling the tailoring of surface chemistry for specific applications like biosensing and drug delivery.[6][7]

-

Precursor for Chemical Vapor Deposition (CVD): this compound can be used as a precursor in CVD processes to deposit thin films of silicon-containing materials.[8]

Quantitative Data Summary

The effectiveness of surface modification with this compound can be quantified by measuring changes in surface properties. The following tables summarize typical data obtained from surfaces treated with dichlorosilanes. While specific data for this compound is limited in the literature, the data for the closely related dichlorodimethylsilane (B41323) provides a useful benchmark.

| Surface Modifier | Substrate | Water Contact Angle (°) | Reference |

| Dichlorodimethylsilane | Silica | > 90 | [3] |

| Dichlorodimethylsilane | Glass | ~105 | [9] |

| This compound (Projected) | Glass/Silica | 80 - 100 | N/A |

Table 1: Comparison of Water Contact Angles on Surfaces Modified with Dichlorosilanes.

| Parameter | Untreated Silica | Dichlorodimethylsilane Treated Silica | This compound Treated Silica (Projected) |

| Surface Energy (mN/m) | High | Low | Low |

| Si-H bond presence | No | No | Yes |

| Potential for Hydrosilylation | No | No | Yes |

Table 2: Comparison of Surface Properties.

Experimental Protocols

Protocol 1: Hydrophobization of Glass or Silica Surfaces (Solution Phase Deposition)

This protocol describes the procedure for rendering glass or silica surfaces hydrophobic using a solution of this compound.

Materials:

-

This compound (CH₃SiHCl₂)

-

Anhydrous toluene (B28343) (or other anhydrous, non-polar solvent like hexane)

-

Substrates (glass slides, silica wafers, or silica nanoparticles)

-

Nitrogen or Argon gas supply

-

Glassware (beakers, graduated cylinders)

-

Magnetic stirrer and stir bar (optional, for nanoparticle suspensions)

-

Ultrasonic bath (optional, for cleaning)

Procedure:

-

Substrate Cleaning and Activation:

-

Thoroughly clean the substrates to remove any organic contaminants. This can be achieved by washing with detergent and water, followed by rinsing with deionized water, acetone, and finally methanol.

-

For a more rigorous cleaning and to ensure a high density of surface hydroxyl groups, the substrates can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION must be exercised when handling piranha solution as it is highly corrosive and reactive.

-